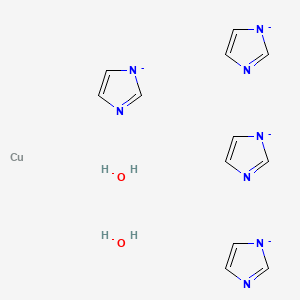
copper;imidazol-3-ide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;imidazol-3-ide;dihydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which makes it an excellent ligand for metal coordination
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;dihydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method involves dissolving copper(II) chloride dihydrate in water and then adding imidazole. The reaction mixture is heated, and upon cooling, the desired complex crystallizes out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reactions similar to laboratory methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;imidazol-3-ide;dihydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, changing its oxidation state.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or oxygen can oxidize the copper center.
Reduction: Reducing agents like sodium borohydride can reduce the copper center.
Substitution: Ligand exchange reactions can be carried out using other nitrogen-containing ligands or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield copper(III) complexes, while substitution reactions could produce new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;imidazol-3-ide;dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which copper;imidazol-3-ide;dihydrate exerts its effects involves the coordination of the copper ion with the imidazole ligands. This coordination can stabilize various oxidation states of copper, allowing it to participate in redox reactions. The imidazole ligands also provide a suitable environment for interactions with biological molecules, which is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) sulfate pentahydrate: Another copper complex with water molecules but without imidazole ligands.
Copper(II) acetate monohydrate: A copper complex with acetate ligands and water molecules.
Copper(II) chloride dihydrate: A simpler copper complex with chloride and water ligands.
Uniqueness
Copper;imidazol-3-ide;dihydrate is unique due to the presence of imidazole ligands, which provide specific coordination geometry and electronic properties. This makes it particularly useful in catalysis and biological applications, where the imidazole ligands can interact with substrates or biological targets in a specific manner .
Eigenschaften
Molekularformel |
C12H16CuN8O2-4 |
|---|---|
Molekulargewicht |
367.85 g/mol |
IUPAC-Name |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChI-Schlüssel |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


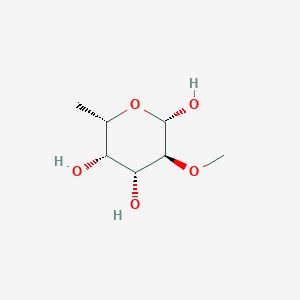
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
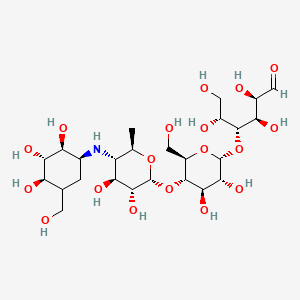
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
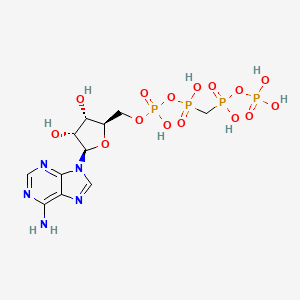
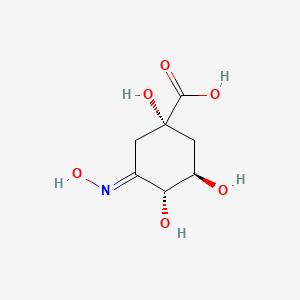
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
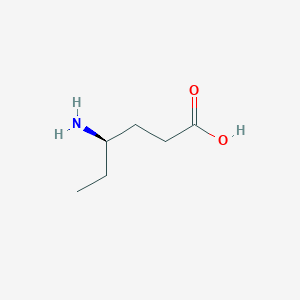
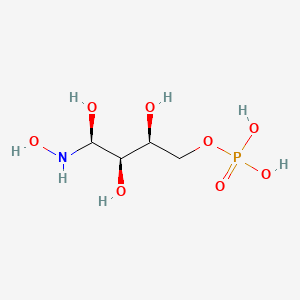
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
